(Benzamidomethyl)(triethyl)phosphanium thiocyanate
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Overview
Description
(Benzamidomethyl)(triethyl)phosphanium thiocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzamidomethyl group, a triethylphosphanium group, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzamidomethyl)(triethyl)phosphanium thiocyanate typically involves the reaction of (benzamidomethyl)triethylammonium chloride with potassium thiocyanate. The reaction is carried out in an aqueous medium under alkaline conditions (pH > 9) to facilitate the anion exchange process . The reaction proceeds smoothly under mild conditions, resulting in moderate to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(Benzamidomethyl)(triethyl)phosphanium thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphorus atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium iodide.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as benzamidomethyl azide, benzamidomethyl cyanide, and benzamidomethyl iodide can be formed.
Oxidation and Reduction Products: Various oxidized and reduced forms of the phosphorus atom can be obtained.
Scientific Research Applications
(Benzamidomethyl)(triethyl)phosphanium thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of (Benzamidomethyl)(triethyl)phosphanium thiocyanate involves its ability to act as a nucleophilic reagent. The benzamidomethyl group can interact with various electrophilic centers, facilitating the formation of new chemical bonds. The triethylphosphanium group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions . The thiocyanate group can participate in nucleophilic substitution reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
(Benzamidomethyl)triethylammonium chloride: This compound is similar in structure but lacks the thiocyanate group.
(Benzamidomethyl)triethylammonium isothiocyanate: Similar to the target compound but with an isothiocyanate group instead of a thiocyanate group.
Uniqueness
(Benzamidomethyl)(triethyl)phosphanium thiocyanate is unique due to the presence of the triethylphosphanium group, which imparts distinct chemical properties compared to its ammonium counterparts. The thiocyanate group also adds to its versatility in chemical reactions, making it a valuable reagent in various applications .
Properties
CAS No. |
61224-07-5 |
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Molecular Formula |
C15H23N2OPS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzamidomethyl(triethyl)phosphanium;thiocyanate |
InChI |
InChI=1S/C14H22NOP.CHNS/c1-4-17(5-2,6-3)12-15-14(16)13-10-8-7-9-11-13;2-1-3/h7-11H,4-6,12H2,1-3H3;3H |
InChI Key |
QWQOKEZTCWVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](CC)(CC)CNC(=O)C1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
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